(6Z)-5-imino-6-({1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methylidene)-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound (6Z)-5-IMINO-6-({1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and synthetic organic chemistry. This compound features a unique structure that combines an indole moiety with a thiazolopyrimidine core, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-IMINO-6-({1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactionsThe final step involves the formation of the thiazolopyrimidine ring system under specific reaction conditions, such as the use of strong bases and high temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
The compound (6Z)-5-IMINO-6-({1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Medicine
In medicine, the compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases, making it a promising lead compound for the development of new pharmaceuticals .
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance of these materials in various applications .
Mechanism of Action
The mechanism of action of (6Z)-5-IMINO-6-({1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and thiazolopyrimidine analogs. Examples include:
- Indole-3-carbinol
- Thiazolopyrimidine-2,4-dione
- Methoxyphenoxypropyl-indole derivatives .
Uniqueness
The uniqueness of (6Z)-5-IMINO-6-({1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its combination of structural features. The presence of both an indole and a thiazolopyrimidine moiety in a single molecule provides a unique platform for exploring new chemical and biological properties .
Properties
Molecular Formula |
C25H22N4O3S |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(6Z)-5-imino-6-[[1-[3-(2-methoxyphenoxy)propyl]indol-3-yl]methylidene]-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C25H22N4O3S/c1-31-21-9-4-5-10-22(21)32-13-6-11-28-16-17(18-7-2-3-8-20(18)28)15-19-23(26)29-12-14-33-25(29)27-24(19)30/h2-5,7-10,12,14-16,26H,6,11,13H2,1H3/b19-15-,26-23? |
InChI Key |
WSHVZQRZNWTVAD-FKODFALISA-N |
Isomeric SMILES |
COC1=CC=CC=C1OCCCN2C=C(C3=CC=CC=C32)/C=C\4/C(=N)N5C=CSC5=NC4=O |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C=C(C3=CC=CC=C32)C=C4C(=N)N5C=CSC5=NC4=O |
Origin of Product |
United States |
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